Pyrvinium pamoate
Overview
Description
Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless.
This compound is a naphthoic acid. It has a role as an anticoronaviral agent.
This compound is the pamoate salt of pyrvinium, a quinoline-derived cyanine dye and an mitochondrial oxidative phosphorylation (OxPhos) inhibitor, with anthelmintic and potential antineoplastic activities. Upon administration, this compound may inhibit mitochondrial OxPhos and mitochondrial respiration, decreases mitochondrial function, prevents tumor cell metabolism and deprives tumor cells of energy, thereby preventing tumor cell proliferation and leading to tumor cell death in some types of cancer cells. Mitochondrial OxPhos is overactivated in cancer cells and plays a key role in tumor cell proliferation. Drug resistant tumor cells are very susceptible to decreased mitochondrial OxPhos as they cannot easily compensate for the decrease in mitochondrial function by increasing glycolysis.
Mechanism of Action
Target of Action
Pyrvinium pamoate, a lipophilic cation belonging to the cyanine dye family, has been linked with mitochondrial localization and targeting . It has been identified as a potent Wnt inhibitor , acting through activation of Casein kinase CK1α .
Mode of Action
This compound is believed to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Furthermore, it suppresses the Wnt pathway by activating casein kinase 1α .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the mitochondrial respiratory complex I , which results in decreased ATP production and the increased production of reactive oxygen species (ROS) . It also suppresses the Wnt pathway , a crucial pathway involved in cell proliferation and differentiation .
Pharmacokinetics
This compound is not significantly absorbed from the gastrointestinal tract
Result of Action
The action of this compound leads to a decrease in mitochondrial RNA expression . This subsequently leads to a 90% reduction in mitochondrial encoded gene expression . It also causes a decrease in ATP production and an increase in the production of ROS .
Action Environment
This compound’s activity is increased in nutrient-poor microenvironments . It is particularly effective in low glucose settings . This is significant as many cancerous tumors create such nutrient-deprived environments, making this compound a potential candidate for cancer treatment.
Biochemical Analysis
Biochemical Properties
Pyrvinium pamoate is believed to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Furthermore, it is believed to suppress the Wnt pathway by activating casein kinase 1α .
Cellular Effects
This compound has been found to inhibit cell proliferation in various human cancers in vitro and in vivo . It has been shown to increase intracellular reactive oxygen species (ROS) accumulation , and to inhibit ALL proliferation, with varied selectivity to different ALL cell subtypes .
Molecular Mechanism
The molecular mechanism of this compound involves interference with glucose uptake by pinworms, inhibition of mitochondrial respiration complex 1, suppression of the unfolded protein response, and suppression of the Wnt pathway by activating casein kinase 1α . It selectively binds mitochondrial G-quadruplexes and inhibits mitochondrial RNA transcription in a G-quadruplex–dependent manner .
Temporal Effects in Laboratory Settings
This compound has been found to trigger an unfolded protein response (UPR)-like pathway, including responses to extracellular stimulus and to endoplasmic reticulum stress, as well as elicit metabolic reprogramming . It has also been found to co-localize with mitochondria and then decrease the mitochondrial basal oxidative consumption rate, ultimately dysregulating the mitochondrial function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth with both intraperitoneal and oral administration of human-grade drug . It has also been found to improve glucose tolerance, fatty liver disorder, and serum cholesterol levels along with a reduced body weight gain in high-fat diet-fed mice .
Metabolic Pathways
This compound has been found to potently inhibit PDAC mitochondrial pathways including oxidative phosphorylation and fatty acid metabolism . It has also been found to suppress the NADH-fumarate reductase system that mediates a reverse reaction of the mitochondrial electron-transport chain complex II in anaerobic organisms such as parasitic helminthes or mammalian cells under tumor microenvironment-mimicking hypoglycemic/hypoxic conditions, thereby inhibiting efficient ATP production .
Transport and Distribution
This compound has been found to have detectable and therapeutic levels in the fat and pancreatic tissue of mice dosed and can be detected 2 hours after a single dose of this compound . It shows preferential distribution of this compound in the fat .
Subcellular Localization
This compound’s structure, similar to some polyaminopyrimidines and mitochondrial-targeting peptoids, has been linked with mitochondrial localization and targeting . It has also been found to co-localize with mitochondria .
Properties
CAS No. |
3546-41-6 |
---|---|
Molecular Formula |
C49H42N3O6- |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine |
InChI |
InChI=1S/C26H28N3.C23H16O6/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q+1;/p-2 |
InChI Key |
ZFWFZMYQXOKWIY-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-] |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
Appearance |
Solid powder |
melting_point |
410 to 419 °F (NTP, 1992) |
physical_description |
Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless. |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
7187-62-4 (Parent) 130-85-8 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VPC-14337; VPC 14337; VPC14337; Pyrvinium pamoate; Pyrvinium embonate; Viprynium embonate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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